

An In-depth Technical Guide to the Molecular Structure and Properties of Estradiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Estradiol*

Cat. No.: *B170435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol, the most potent endogenous estrogen, is a pivotal steroid hormone that orchestrates a vast array of physiological processes, primarily centered around female reproductive function. Its influence, however, extends to a multitude of non-reproductive tissues, including bone, the cardiovascular system, and the central nervous system. The biological actions of **estradiol** are mediated through its interaction with specific estrogen receptors, initiating complex signaling cascades that modulate gene expression and cellular function. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **estradiol**. It details the intricate signaling pathways, presents key experimental protocols for its analysis, and summarizes its structure-activity relationships, offering a critical resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

Estradiol is a steroid hormone with a characteristic four-ring carbon skeleton. Its chemical structure, designated as estra-1,3,5(10)-triene-3,17 β -diol, is fundamental to its biological activity.

Physicochemical Data

The key physicochemical properties of **estradiol** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Reference
Molecular Formula	$C_{18}H_{24}O_2$	[1]
Molecular Weight	272.38 g/mol	[1][2]
Melting Point	173-179 °C	[2][3]
Boiling Point	445.9 ± 45.0 °C (decomposes)	[2][3]
Water Solubility	Practically insoluble	[3][4]
Solubility in Organic Solvents	Soluble in acetone, dioxane, ethanol, and other organic solvents.	[3]
logP (Octanol/Water)	4.01	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **estradiol**.

1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the structure of **estradiol**. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 1: 1H NMR Spectral Data for **Estradiol** (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.87	s	1H	3-OH
7.06	d	1H	H-1
6.54	dd	1H	H-2
6.47	d	1H	H-4
4.43	d	1H	17-OH
3.55	t	1H	H-17
2.65	m	2H	H-6
2.10-2.30	m	2H	H-16
1.80-2.00	m	2H	H-7
1.10-1.70	m	7H	Steroid Backbone
0.67	s	3H	H-18

Data compiled from publicly available spectral databases.[\[5\]](#)[\[6\]](#)

Table 2: ^{13}C NMR Spectral Data for **Estradiol** (in DMSO-d₆)

Chemical Shift (ppm)	Assignment
155.1	C-3
137.7	C-5
129.5	C-10
126.0	C-1
114.9	C-2
112.6	C-4
80.4	C-17
49.3	C-14
43.5	C-13
38.6	C-9
37.0	C-12
32.9	C-8
29.3	C-6
26.8	C-7
25.9	C-11
22.9	C-16
11.9	C-18

Data compiled from publicly available spectral databases.[\[7\]](#)[\[8\]](#)

Mass spectrometry is a highly sensitive technique for the detection and quantification of **estradiol**. Under electron ionization (EI) or electrospray ionization (ESI), **estradiol** undergoes characteristic fragmentation.

Table 3: Key Mass Spectral Fragments of **Estradiol** (Negative Ion Mode)

m/z	Proposed Fragment
271.1	[M-H] ⁻
183.1	Cleavage of C and D rings
169.1	Further fragmentation
145.1	Cleavage of B, C, and D rings
133.2	Fragmentation of the A ring

Fragmentation patterns are dependent on ionization and collision energy.[\[9\]](#)[\[10\]](#)[\[11\]](#)

IR spectroscopy provides information about the functional groups present in **estradiol**.

Table 4: Characteristic IR Absorption Bands for **Estradiol**

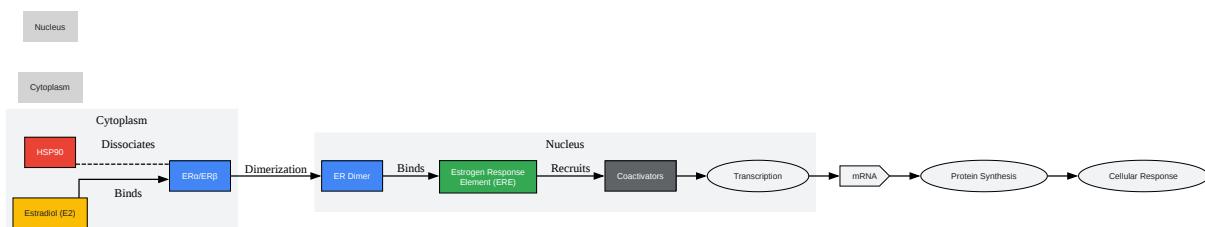
Wavenumber (cm ⁻¹)	Vibration
3400-3200	O-H stretching (phenolic and alcoholic)
3000-2850	C-H stretching (aliphatic)
1610, 1585, 1500	C=C stretching (aromatic ring)
1250	C-O stretching (phenolic)
1050	C-O stretching (alcoholic)

Data obtained from typical IR spectra of **estradiol**.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Crystal Structure

The three-dimensional structure of **estradiol** has been determined by X-ray crystallography. The steroid nucleus has a rigid, planar conformation which is crucial for its interaction with the estrogen receptor. The crystal structure of **estradiol** bound to the ligand-binding domain of estrogen receptor alpha (ER α) and beta (ER β) can be accessed through the Protein Data Bank (PDB).[\[16\]](#)[\[17\]](#)[\[18\]](#)

- PDB ID for **Estradiol** bound to ER α : 1A52[\[17\]](#)


- PDB ID for **Estradiol** bound to ER β : 5TOA[16]

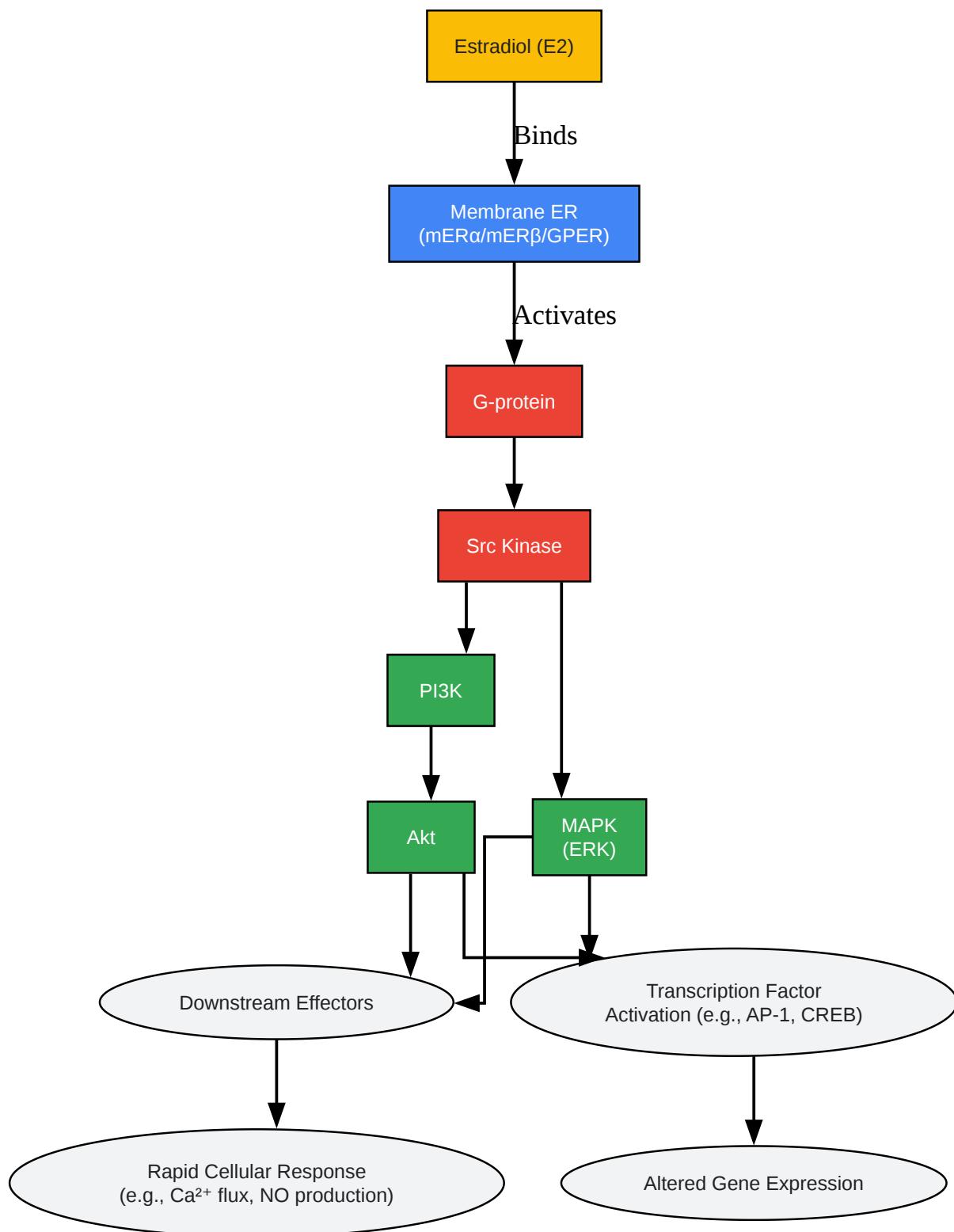
Biological Properties and Signaling Pathways

Estradiol exerts its biological effects by binding to two primary estrogen receptors, ER α and ER β , which are members of the nuclear receptor superfamily.[19] These receptors are expressed in various tissues and can mediate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

[Click to download full resolution via product page](#)


Caption: Classical genomic signaling pathway of **estradiol**.

In this pathway, **estradiol** diffuses into the cell and binds to ER α or ER β in the cytoplasm or nucleus.[20][21] This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus.[19][20] The ER dimer then binds to specific DNA sequences known as estrogen response elements

(EREs) in the promoter regions of target genes.^{[20][21]} This binding recruits co-activator proteins, leading to the initiation of transcription and subsequent protein synthesis, which ultimately results in a cellular response.^[20]

Non-Genomic Signaling Pathways

Estradiol can also elicit rapid cellular responses through non-genomic pathways that do not directly involve gene transcription. These pathways are often initiated by a subpopulation of ERs located at the plasma membrane.

[Click to download full resolution via product page](#)

Caption: Non-genomic signaling pathways of **estradiol**.

Upon binding of **estradiol** to membrane-associated ERs, various intracellular signaling cascades are rapidly activated.[22][23] This can involve the activation of G-proteins, Src kinase, and downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][22][24] These signaling events can lead to immediate cellular effects like changes in intracellular calcium levels and nitric oxide production, and can also influence gene expression by modulating the activity of transcription factors.[23][24]

Experimental Protocols

Accurate and reliable methods for the analysis of **estradiol** are essential for research and clinical applications.

Quantification of Estradiol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of **estradiol** in biological samples.

[Click to download full resolution via product page](#)

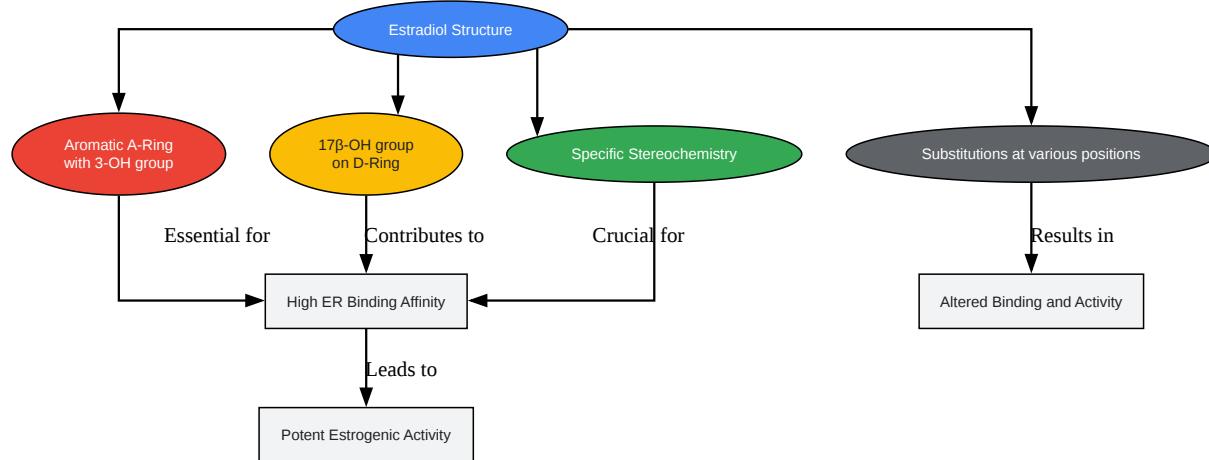
Caption: General workflow for **estradiol** analysis by GC-MS.

Methodology:

- Sample Preparation: **Estradiol** is extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[25]
- Derivatization: To increase volatility and improve chromatographic properties, **estradiol** is derivatized, commonly through silylation (e.g., with BSTFA) or acylation.[26][27][28]
- GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.[25]

- MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions.[25][27]
- Data Analysis: The concentration of **estradiol** is determined by comparing the peak area of the analyte to that of an internal standard.[25]

Estrogen Receptor Competitive Binding Assay


This assay is used to determine the binding affinity of compounds to the estrogen receptor.

Methodology:

- Preparation of Receptor Source: Estrogen receptors are typically obtained from rat uterine cytosol or expressed recombinantly.[29]
- Competitive Binding: A constant concentration of radiolabeled **estradiol** (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[29][30][31]
- Separation of Bound and Free Ligand: Bound and free radioligand are separated using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[29]
- Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
- Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled **estradiol**) is determined from this curve.[29][32][33]

Structure-Activity Relationships (SAR)

The biological activity of **estradiol** is highly dependent on its molecular structure. Modifications to the steroid nucleus can significantly alter its binding affinity for ERs and its estrogenic potency.

[Click to download full resolution via product page](#)

Caption: Key structure-activity relationships of **estradiol**.

- **Aromatic A-Ring and 3-Hydroxyl Group:** The phenolic A-ring with the hydroxyl group at the C3 position is essential for high-affinity binding to the estrogen receptor. This group acts as a hydrogen bond donor.[34]
- **17 β -Hydroxyl Group:** The hydroxyl group at the C17 position in the β -configuration is crucial for potent estrogenic activity. It functions as a hydrogen bond acceptor.[34]
- **Stereochemistry:** The specific stereochemistry of the steroid nucleus is critical for proper orientation within the ligand-binding pocket of the ER.
- **Substitutions:**
 - **17 α -Position:** Substitution at the 17 α -position, such as with an ethinyl group (as in **ethinylestradiol**), can increase oral bioavailability by hindering metabolism.[35][36][37]

- Other Positions: Modifications at other positions on the steroid nucleus generally lead to a decrease in estrogenic activity, although some derivatives have been developed for specific therapeutic or imaging purposes.[34][35][37][38]

Conclusion

Estradiol remains a molecule of immense interest in both fundamental research and clinical practice. A thorough understanding of its molecular structure, physicochemical characteristics, and complex signaling mechanisms is paramount for the development of new therapeutic agents that target the estrogen signaling pathway. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working to unravel the multifaceted roles of **estradiol** in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β -Estradiol | 50-28-2 [chemicalbook.com]
- 4. Showing Compound Estradiol (FDB000362) - FooDB [foodb.ca]
- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20090134325A1 - Methods for detecting estradiol by mass spectrometry - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vibrational and conformational analysis of structural phase transition in Estradiol 17 β valerate with temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochemia-medica.com [biochemia-medica.com]
- 21. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Non-genomic actions of estrogens and their interaction with genomic actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. scispec.co.th [scispec.co.th]
- 27. shimadzu.com [shimadzu.com]
- 28. researchgate.net [researchgate.net]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 31. epa.gov [epa.gov]
- 32. eco.korea.ac.kr [eco.korea.ac.kr]
- 33. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]
- 35. 11 beta-Substituted estradiol derivatives, potential high-affinity carbon-11-labeled probes for the estrogen receptor: a structure-affinity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. Structure-activity relationships of 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Estradiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170435#molecular-structure-and-properties-of-estradiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com